molecular formula C9H14ClN5O B13139780 N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide CAS No. 153233-52-4

N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide

Cat. No.: B13139780
CAS No.: 153233-52-4
M. Wt: 243.69 g/mol
InChI Key: DYRSLXURNMQEOR-UHFFFAOYSA-N
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Description

N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a triazine ring substituted with a tert-butylamino group, a chlorine atom, and an acetamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in organic synthesis, medicinal chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide typically involves the reaction of 4-(tert-butylamino)-6-chloro-1,3,5-triazine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining the reaction mixture for a set duration to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced technologies such as flow microreactors can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, substitution reactions can yield a variety of substituted triazine derivatives, while hydrolysis can produce carboxylic acids and amines .

Mechanism of Action

The mechanism of action of N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The tert-butylamino group and the triazine ring play crucial roles in the compound’s activity, influencing its binding affinity and selectivity towards target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its triazine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

153233-52-4

Molecular Formula

C9H14ClN5O

Molecular Weight

243.69 g/mol

IUPAC Name

N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]acetamide

InChI

InChI=1S/C9H14ClN5O/c1-5(16)11-7-12-6(10)13-8(14-7)15-9(2,3)4/h1-4H3,(H2,11,12,13,14,15,16)

InChI Key

DYRSLXURNMQEOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC(=N1)Cl)NC(C)(C)C

Origin of Product

United States

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